molecular formula C18H17N3O2 B1662763 RU-32514

RU-32514

Cat. No.: B1662763
M. Wt: 307.3 g/mol
InChI Key: AOPXWEKLKULIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ru-32514 is a benzodiazepine receptor agonist that has been studied for its potential to partially reverse stress-induced arousal in mice. It is primarily used in the study of neurological disorders and is known for its interaction with gamma-aminobutyric acid receptors .

Preparation Methods

The synthetic routes and reaction conditions for Ru-32514 are not extensively detailed in the available literature.

Chemical Reactions Analysis

Ru-32514 primarily interacts with gamma-aminobutyric acid receptors, and its chemical reactions are centered around this interaction. The compound undergoes various types of reactions, including:

    Reduction: Similar to oxidation, reduction reactions involving this compound are not extensively detailed.

    Substitution: The compound may undergo substitution reactions, particularly in the context of its interaction with gamma-aminobutyric acid receptors.

Common reagents and conditions used in these reactions are not specified in the available literature. The major products formed from these reactions are typically related to its interaction with gamma-aminobutyric acid receptors .

Scientific Research Applications

Ru-32514 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: The compound is used to study the interaction of benzodiazepine receptor agonists with gamma-aminobutyric acid receptors.

    Biology: this compound is used in neurological studies to understand its effects on stress-induced arousal and other neurological disorders.

    Medicine: The compound is studied for its potential therapeutic applications in treating neurological disorders.

Mechanism of Action

Ru-32514 exerts its effects by acting as an agonist of benzodiazepine receptors. These receptors are part of the gamma-aminobutyric acid receptor complex, which plays a crucial role in regulating neuronal excitability. By binding to these receptors, this compound enhances the inhibitory effects of gamma-aminobutyric acid, leading to a reduction in stress-induced arousal and other related effects .

Comparison with Similar Compounds

Ru-32514 is unique in its specific interaction with benzodiazepine receptors and its ability to partially reverse stress-induced arousal. Similar compounds include other benzodiazepine receptor agonists, such as:

    Diazepam: A well-known benzodiazepine used for its anxiolytic, sedative, and muscle relaxant properties.

    Lorazepam: Another benzodiazepine with similar effects, commonly used for anxiety and seizure disorders.

    Clonazepam: Used primarily for its anticonvulsant properties.

Compared to these compounds, this compound is primarily used in research settings and is not widely used for therapeutic purposes .

Biological Activity

Overview of RU-32514

This compound is a synthetic compound related to the class of selective estrogen receptor modulators (SERMs). It has been studied primarily for its potential applications in treating conditions influenced by estrogen, such as certain types of breast cancer and osteoporosis. The compound's design aims to selectively activate or block estrogen receptors in different tissues, offering therapeutic benefits while minimizing adverse effects.

This compound functions by binding to estrogen receptors (ERs), specifically ERα and ERβ, which are critical in mediating the effects of estrogen in various tissues. The compound exhibits tissue-selective activity, which allows it to act as an agonist in some tissues (e.g., bone) while functioning as an antagonist in others (e.g., breast tissue). This selective action is vital for reducing the risk of estrogen-related side effects, such as promoting tumor growth in hormone-sensitive cancers.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Binding Affinity : The compound demonstrates a high affinity for both ERα and ERβ. Studies indicate that this compound's binding affinity is comparable to other known SERMs.
  • Functional Assays : In vitro assays have shown that this compound can stimulate gene expression related to bone growth while inhibiting proliferation in breast cancer cell lines.

Case Studies and Research Findings

Research has highlighted several key findings regarding this compound:

  • Bone Health : In animal models, this compound has been shown to increase bone mineral density, suggesting potential use in treating osteoporosis.
  • Breast Cancer : In vitro studies indicate that this compound can inhibit the growth of estrogen-dependent breast cancer cells, making it a candidate for further development as a therapeutic agent.
  • Cardiovascular Effects : Preliminary research suggests that this compound may have favorable effects on lipid profiles and vascular function, which could be beneficial for cardiovascular health.

Comparative Data Table

PropertyThis compoundOther SERMs (e.g., Tamoxifen)
Binding AffinityHigh for ERα/ERβModerate for ERα
Bone ActivityAgonistAntagonist
Breast Cancer ActivityAntagonistAntagonist
Cardiovascular EffectsPositiveVariable

Properties

IUPAC Name

(5-methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-23-17-13-9-5-6-10-15(13)21-11-14(19-18(21)20-17)16(22)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPXWEKLKULIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=NC(=CN2C3=C1CCCC3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 20 g of 4-methoxy-5,6,7,8-tetrahydro-2-quinazolinamine, 28.6 g of 3-bromo-1-phenyl-propane-1,2-dione and 400 ml of ether was stirred overnight at room temperature and was filtered. The 29.5 g of 4-methoxy-1-(3-phenyl-2,3-dioxopropyl)-5,6,7,8-tetrahydro-2-quinazolinium bromide were washed with ether and suspended in methanol. The suspension was refluxed for 2 hours and the solution was evaporated to dryness under reduced pressure. The residue was shaken with a mixture of aqueous potassium carbonate and chloroform and the decanted organic phase was washed with water, dried over magnesium sulfate and evaporated to dryness under reduced pressure. The residue was triturated with ethanol and filtered to obtain 18 g of (5-methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl-phenylmethanone in the form of pale yellow crystals melting at 234° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.